
Coumarin, 7-methoxy-4-(4-pyridyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coumarin, 7-methoxy-4-(4-pyridyl)-, is a synthetic derivative of coumarin, a naturally occurring compound found in many plants. This compound is characterized by the presence of a methoxy group at the 7th position and a pyridyl group at the 4th position of the coumarin core. Coumarins are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin, 7-methoxy-4-(4-pyridyl)-, typically involves the reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone. This is followed by a reaction with various sodium azides . Another method involves the use of microwave or ultrasound energy to facilitate the reaction, which is considered a green approach .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Coumarin, 7-methoxy-4-(4-pyridyl)-, undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or pyridyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dry acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield coumarin derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of dihydrocoumarins .
科学的研究の応用
Coumarin, 7-methoxy-4-(4-pyridyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying molecular interactions.
Biology: Employed in the study of enzyme activities and cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
作用機序
The mechanism of action of Coumarin, 7-methoxy-4-(4-pyridyl)-, involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of Coumarin, 7-methoxy-4-(4-pyridyl)-.
4-Aminocoumarin: Known for its use in organic synthesis and medicinal chemistry.
7-Methoxy-4-(aminomethyl)-coumarin: A substrate for cytochrome P450 enzymes
Uniqueness
Coumarin, 7-methoxy-4-(4-pyridyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridyl group enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
841-97-4 |
|---|---|
分子式 |
C15H11NO3 |
分子量 |
253.25 g/mol |
IUPAC名 |
7-methoxy-4-pyridin-4-ylchromen-2-one |
InChI |
InChI=1S/C15H11NO3/c1-18-11-2-3-12-13(10-4-6-16-7-5-10)9-15(17)19-14(12)8-11/h2-9H,1H3 |
InChIキー |
IWMJGRNPLOQFAS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


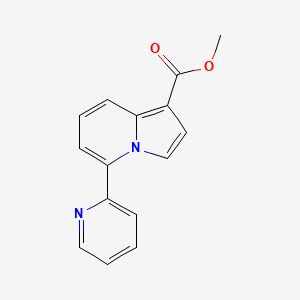
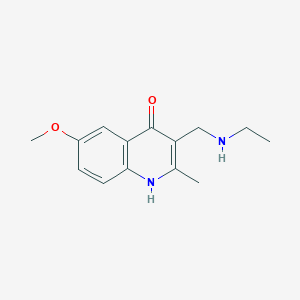

![Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11863342.png)



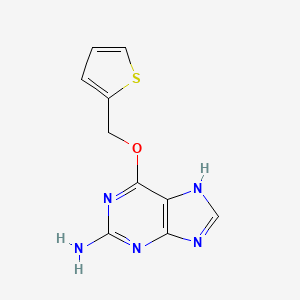



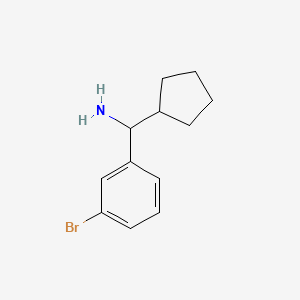
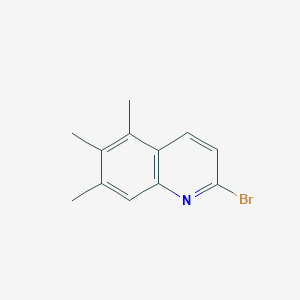
![1-(2,5-Dimethylphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11863397.png)
